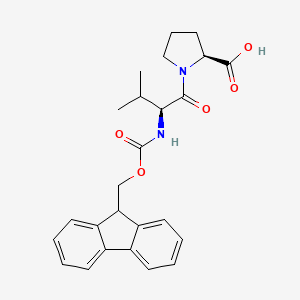

Fmoc-Val-Pro-OH

Descripción general

Descripción

Fmoc-Val-Pro-OH, also known as Fmoc-Val-Pro-O-methyl ester, is a synthetic amino acid derivative that has a wide range of applications in the fields of biochemistry and biotechnology. It is a versatile and useful molecule that can be used in a variety of ways, including synthesis, research and drug development. Fmoc-Val-Pro-OH is a unique and powerful molecule that has the potential to revolutionize the fields of biochemistry and biotechnology.

Aplicaciones Científicas De Investigación

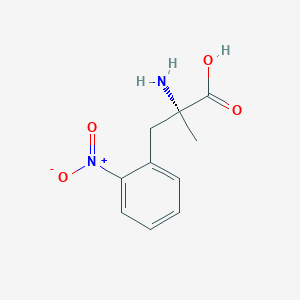

Formation of Side Products in Fmoc-Protections : Obkircher, Stähelin, and Dick (2008) identified an unknown side product formed during the Fmoc-protection of H–α–Me–Val–OH, which turned out to be Fmoc–β–Ala–OH. This finding highlighted potential complications in reactions involving Fmoc-OSu, a common reagent in peptide synthesis (Obkircher, Stähelin, & Dick, 2008).

Synthesis of Fluorinated Peptides : Tran et al. (1997) explored the synthesis of fluorinated peptides, such as Fmoc-Phe-Pro(F)-OMe and Fmoc-Pro(F)-Val-Val-OMe, using N-Fmoc-4-fluoro-L-proline methyl ester. These peptides were studied as potential inhibitors of HIV protease (Tran et al., 1997).

Self-Assembled Structures of Fmoc Modified Amino Acids : Gour et al. (2021) reported on the self-assembling properties of various Fmoc modified amino acids, including Fmoc-Val-OH. They studied the morphology of these self-assembled structures under different conditions, contributing to the understanding of potential applications in nanotechnology and materials science (Gour et al., 2021).

Capillary Zone Electrophoresis of Fmoc-Amino Acids : Wu Hong-li (2005) investigated the enantioseparation of Fmoc-Val-OH using capillary zone electrophoresis. This research contributes to the analytical methods used in studying Fmoc-amino acids (Wu Hong-li, 2005).

Antibacterial Nanoassemblies : Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated amino acids. They explored the integration of these nanoassemblies within resin-based composites for biomedical applications, showcasing the potential of Fmoc-amino acids in creating enhanced materials with antibacterial properties (Schnaider et al., 2019).

Synthesis of Peptide-Ligand Affinity Matrices : Englebretsen and Harding (1993) used Fmoc-based solid-phase peptide synthesis to create peptide-ligand affinity matrices, which were then employed for the isolation of chymosin, an aspartic protease. This application demonstrates the utility of Fmoc-amino acids in creating specific affinity matrices for protein isolation (Englebretsen & Harding, 1993).

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFSGKNIZOXLKU-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207531 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Pro-OH | |

CAS RN |

109425-49-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.